

Application Notes and Protocols: (Bromomethyl)cyclohexane in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: (Bromomethyl)cyclohexane

Cat. No.: B057075

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These application notes provide a comprehensive overview of the use of **(bromomethyl)cyclohexane** as a versatile building block in the synthesis of pharmaceutical intermediates. The document details its application in alkylation reactions, specifically focusing on the synthesis of 1-(cyclohexylmethyl)piperazine, a key intermediate for various active pharmaceutical ingredients (APIs).

(Bromomethyl)cyclohexane is a valuable reagent in medicinal chemistry due to the presence of a reactive bromomethyl group attached to a cyclohexyl moiety.[1] This combination allows for the strategic introduction of the cyclohexylmethyl group into molecules, which can significantly influence their physicochemical properties such as lipophilicity and conformational flexibility, potentially leading to improved biological activity and metabolic stability.[2] Its primary application lies in nucleophilic substitution reactions, where the bromide ion serves as an excellent leaving group.[3][4]

Physicochemical Properties of (Bromomethyl)cyclohexane

A summary of the key physicochemical properties of **(bromomethyl)cyclohexane** is presented in the table below.

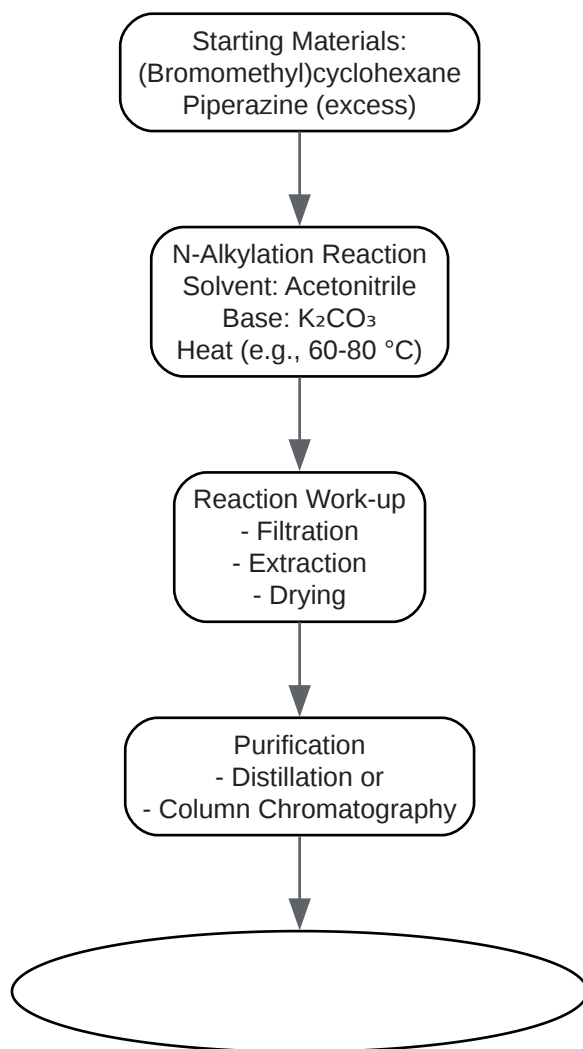
Property	Value	Reference
CAS Number	2550-36-9	[1]
Molecular Formula	C ₇ H ₁₃ Br	[1]
Molecular Weight	177.08 g/mol	[1]
Appearance	Clear to light yellow liquid	[1][4]
Boiling Point	76-77 °C at 26 mmHg	[1]
Density	1.269 g/mL at 25 °C	[1]
Solubility	Soluble in chloroform and ethyl acetate; Insoluble in water.	[1][4]

Application in Pharmaceutical Intermediate Synthesis: 1-(Cyclohexylmethyl)piperazine

A prominent application of **(bromomethyl)cyclohexane** in pharmaceutical synthesis is the production of 1-(cyclohexylmethyl)piperazine. This compound serves as a crucial intermediate in the development of various therapeutic agents, including potential analgesics and sigma receptor ligands.[1][5] The synthesis is typically achieved through the N-alkylation of piperazine with **(bromomethyl)cyclohexane**.

General Synthesis Workflow

The synthesis of 1-(cyclohexylmethyl)piperazine from **(bromomethyl)cyclohexane** follows a straightforward nucleophilic substitution pathway. To control the reaction and favor mono-alkylation, an excess of piperazine is often used. The general workflow is depicted below.



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Caption: General workflow for the synthesis of 1-(cyclohexylmethyl)piperazine.

Experimental Protocols

Protocol 1: Synthesis of 1-(Cyclohexylmethyl)piperazine

This protocol describes the synthesis of 1-(cyclohexylmethyl)piperazine via N-alkylation of piperazine with **(bromomethyl)cyclohexane**.

Materials:

- **(Bromomethyl)cyclohexane**

- Piperazine (anhydrous)
- Potassium carbonate (K_2CO_3 , anhydrous)
- Acetonitrile (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
- Add anhydrous acetonitrile to the flask to create a stirrable suspension.
- Slowly add a solution of **(bromomethyl)cyclohexane** (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
- Filter the solid potassium carbonate and excess piperazine. Wash the filter cake with acetonitrile.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining piperazine salts.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude 1-(cyclohexylmethyl)piperazine by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Representative):

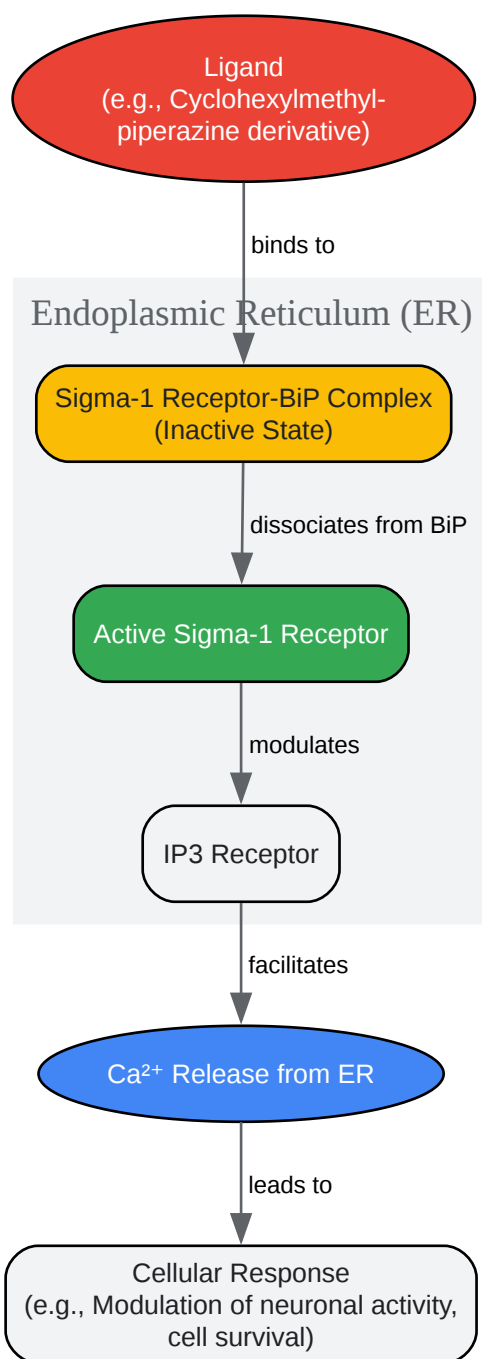
Reactant/Product	Molar Ratio	Molecular Weight (g/mol)	Amount	Yield (%)
(Bromomethyl)cyclohexane	1.0	177.08	(e.g., 17.7 g, 0.1 mol)	-
Piperazine	4.0	86.14	(e.g., 34.5 g, 0.4 mol)	-
Potassium Carbonate	2.0	138.21	(e.g., 27.6 g, 0.2 mol)	-
1-(Cyclohexylmethyl)piperazine	-	182.32	(e.g., 14.6 g)	~80%

Biological Context: Sigma Receptor Modulation

Derivatives of 1-(cyclohexylmethyl)piperazine have been investigated as high-affinity ligands for sigma (σ) receptors, particularly the sigma-1 (σ_1) subtype.^[6] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) and is involved in modulating calcium signaling and cellular stress responses.^{[1][7][8]} Ligands that bind to the sigma-1 receptor can influence a variety of signaling pathways, making them potential therapeutic agents for neurological and psychiatric disorders.^{[3][8]}

Signaling Pathway of the Sigma-1 Receptor

The following diagram illustrates the role of the sigma-1 receptor in cellular signaling.



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